

Application Notes: Fenticonazole Nitrate R&D and Testing

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

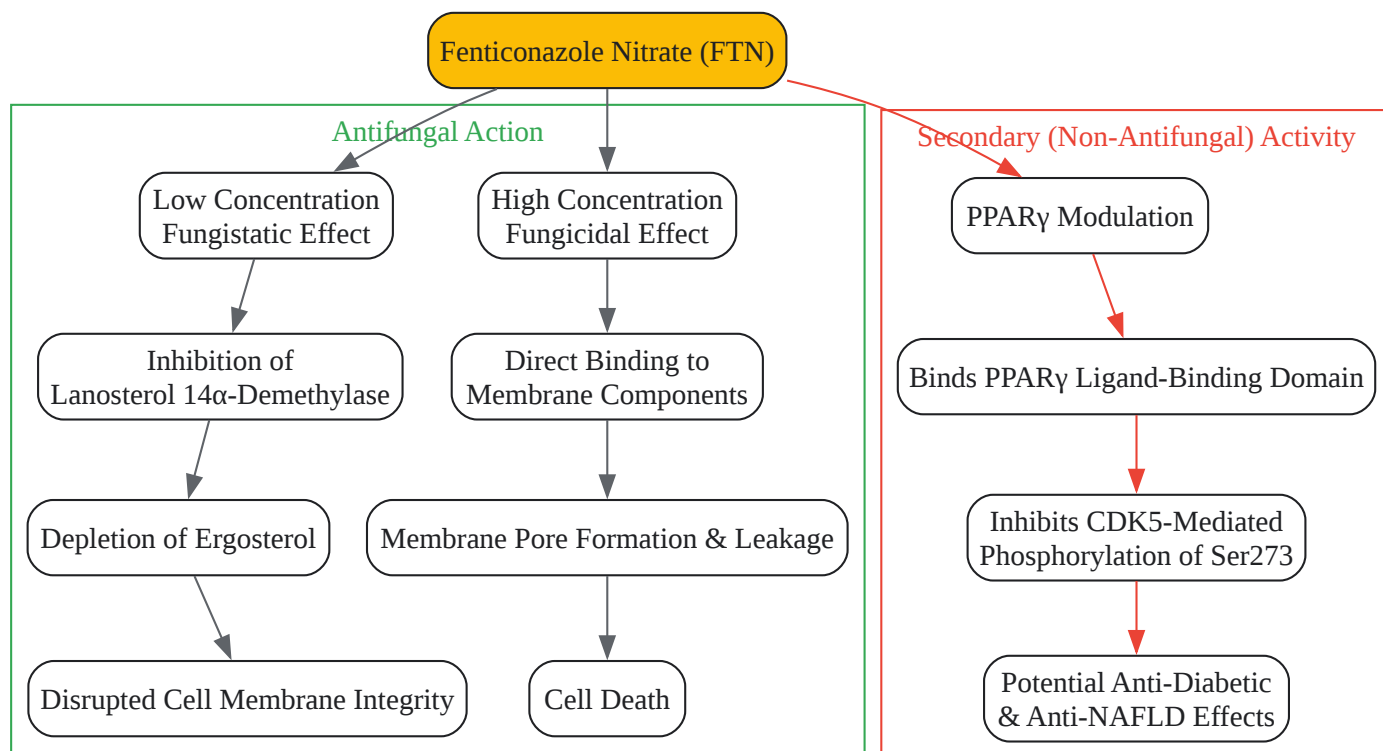
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Fenticonazole nitrate (FTN) is a broad-spectrum imidazole antifungal drug with a dual mechanism of action. At low concentrations, it acts as a **fungistatic** by inhibiting ergosterol synthesis, and at high concentrations, it becomes **fungicidal** by directly damaging the fungal cell membrane [1] [2]. Its efficacy is limited by poor aqueous solubility, which has driven research into novel nano-formulations to enhance its delivery and activity [1] [2].

A significant recent discovery is that FTN also acts as a **selective peroxisome proliferator-activated receptor gamma (PPAR γ) modulator** [3]. This unexpected off-target activity suggests potential for drug repurposing in metabolic diseases like type 2 diabetes and introduces a critical consideration for researchers: in vitro or in vivo observations of FTN's effects must be carefully interpreted to distinguish between its antifungal and potential PPAR γ -mediated metabolic actions [3].

Proposed Mechanism of Action

The following diagram illustrates the dual antifungal mechanisms of **fenticonazole nitrate** and its recently discovered secondary activity.



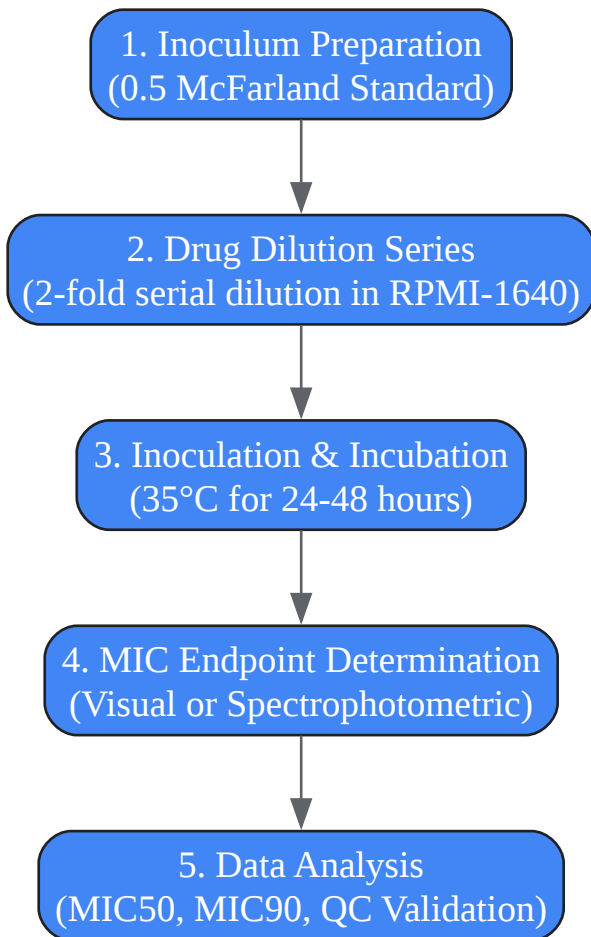
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Experimental Protocol for In-Vitro Susceptibility Testing

This protocol outlines a standardized microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of **fenticonazole nitrate** against yeast pathogens, based on adaptations from CLSI standard M27 and recent research publications [1] [2].

Workflow Overview

The testing process from culture preparation to result interpretation is summarized below.



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Materials and Equipment

- **Test Organism:** Clinical or reference strains (e.g., *Candida albicans* ATCC 90028, *Candida auris*).
- **Antifungal Agent:** **Fenticonazole nitrate** reference standard.
- **Culture Media:** Sabouraud Dextrose Agar (SDA) for subculture, RPMI-1640 with MOPS (pH 7.0) for testing.
- **Solvents:** Dimethyl sulfoxide (DMSO) for drug stock solution, methanol for dilutions if needed [4].
- **Equipment:** Microplate reader (if using spectrophotometric endpoint), 96-well U-bottom microtiter plates, incubator at 35°C.

Step-by-Step Procedure

- **Preparation of Drug Stock Solution:**

- Accurately weigh 16 mg of FTN reference standard.
- Dissolve in 1 mL of DMSO to create a stock solution of **16,000 µg/mL**. Filter sterilize (0.22 µm pore size). This stock can be aliquoted and stored at -20°C.

- **Broth Microdilution in 96-Well Plate:**

- Prepare a 2-fold serial dilution of FTN in RPMI-1640 medium across the microtiter plate. A typical dilution scheme is shown in the table below.

Table 1: Example of Drug Dilution Scheme for MIC Testing | Well | A1 | A2 | A3 | A4 | A5 | A6 | A7 | A8 | A9 | A10 | A11 | A12 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | **FTN Concentration (µg/mL)** | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0.062 | 0.031 | Growth Control | Sterility Control |

- **Inoculum Standardization and Addition:**

- Grow yeast isolates on SDA for 24-48 hours at 35°C.
- Suspend colonies in sterile saline and adjust turbidity to a **0.5 McFarland standard** (approximately $1-5 \times 10^6$ CFU/mL).
- Further dilute the suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of $1-5 \times 10^3$ CFU/mL.
- Add 100 µL of this inoculum suspension to each well of the microdilution plate (except the sterility control, which receives 100 µL of sterile medium).

- **Incubation:**

- Seal the plate and incubate at **35°C for 24-48 hours** without agitation.

- **Endpoint Determination:**

- After 24 hours, determine the MIC endpoint visually or spectrophotometrically.
- The **MIC** is defined as the **lowest concentration of FTN that produces 100% (visual) or ≥90% (spectrophotometric) inhibition of fungal growth** compared to the drug-free growth control well.

Data Analysis and Interpretation

- **Quality Control (QC):** Each test run should include a QC strain with known MIC range (e.g., *Candida parapsilopsis* ATCC 22019). Results are valid only if the QC strain's MIC falls within the established limits.

- **Data Reporting:** Report MIC values in $\mu\text{g/mL}$. Aggregate data from multiple isolates to calculate **MIC₅₀** and **MIC₉₀** (the minimum concentrations required to inhibit 50% and 90% of the isolates, respectively).

Table 2: Key Physicochemical and Formulation Properties of **Fenticonazole Nitrate**

Property	Details	Reference / Rationale
Chemical Name	1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylsulfanyl)phenyl]methoxy]ethyl]-1H-imidazole nitrate	[4]
Molecular Weight	518.41 g/mol	[1]
Aqueous Solubility	< 0.1 mg/mL (Poorly soluble)	[1] [2]
UV-Vis λ_{max}	253 nm (in methanol)	[4]
Analytical Method	Zero-order UV Spectrophotometry (5-30 $\mu\text{g/mL}$)	[4]
Novel Formulations	Cubosomes, Terpesomes, Novasomes, Olaminosomes	[1] [2]

Critical Considerations for Researchers

- **Lack of Standardized Breakpoints:** The U.S. FDA database does not list recognized interpretive criteria (breakpoints) for **fenticonazole nitrate** [5]. Therefore, MIC values should be used for **research purposes only** (e.g., comparing isolate susceptibility, evaluating novel formulations) and not for guiding clinical therapy.
- **Solubility Challenges:** FTN's poor aqueous solubility is a major hurdle in in-vitro testing. The use of solvents like DMSO is essential, and the final concentration of solvent in the test medium should not exceed 1% (v/v) to avoid affecting microbial growth [1] [2].
- **Distinguishing Biological Activities:** Researchers investigating the physiological effects of FTN beyond antifungal action must design controlled experiments to account for its newly identified role as a PPAR γ modulator [3].

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